molecular formula C8H14N2O6 B12090305 2-Acetamido-2-deoxy-D-galacturonamide

2-Acetamido-2-deoxy-D-galacturonamide

Cat. No.: B12090305
M. Wt: 234.21 g/mol
InChI Key: RVSLEPKUAJVXHK-UHFFFAOYSA-N
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Description

2-Acetamido-2-deoxy-D-galacturonamide is a compound with the molecular formula C8H14N2O6 and a molecular weight of 234.21 g/mol It is a derivative of D-galacturonic acid, where the hydroxyl group at the second position is replaced by an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-D-galacturonamide typically involves the acetylation of 2-amino-2-deoxy-D-galacturonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-D-galacturonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

2-Acetamido-2-deoxy-D-galacturonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-D-galacturonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammation and tumor growth. The compound binds to these enzymes, preventing their normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-deoxy-D-galacturonamide is unique due to its specific structural features and the presence of the acetamido group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

IUPAC Name

5-acetamido-2,3,4-trihydroxy-6-oxohexanamide

InChI

InChI=1S/C8H14N2O6/c1-3(12)10-4(2-11)5(13)6(14)7(15)8(9)16/h2,4-7,13-15H,1H3,(H2,9,16)(H,10,12)

InChI Key

RVSLEPKUAJVXHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=O)C(C(C(C(=O)N)O)O)O

Origin of Product

United States

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